molecular formula C32H28N2O3S B2942092 4-(4-(Benzyloxy)phenyl)-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 332045-24-6

4-(4-(Benzyloxy)phenyl)-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B2942092
CAS No.: 332045-24-6
M. Wt: 520.65
InChI Key: UOJAHRMPPARGJE-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydroquinoline-3-carbonitrile class, characterized by a partially hydrogenated quinoline core substituted with a nitrile group at position 3. Key structural features include:

  • Position 2: A thioether-linked 2-(4-methoxyphenyl)-2-oxoethyl moiety, which may influence electronic properties and metabolic stability.

This molecule is hypothesized to exhibit bioactivity relevant to kinase inhibition or anti-inflammatory pathways, based on structural analogs (e.g., cardiotonic and anti-inflammatory properties reported in similar tetrahydroquinoline derivatives) .

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N2O3S/c1-36-25-15-11-23(12-16-25)30(35)21-38-32-28(19-33)31(27-9-5-6-10-29(27)34-32)24-13-17-26(18-14-24)37-20-22-7-3-2-4-8-22/h2-4,7-8,11-18H,5-6,9-10,20-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJAHRMPPARGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC3=C(CCCC3)C(=C2C#N)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-(benzyloxy)phenyl)-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A tetrahydroquinoline core.
  • A benzyloxy group which enhances lipophilicity.
  • A carbonitrile functional group that may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the carbonitrile and thioether groups suggests potential interactions with various enzymes. Similar compounds have shown inhibitory effects on monoamine oxidases (MAOs), which are crucial in neurotransmitter metabolism .
  • Antioxidant Activity : Compounds with structural similarities have demonstrated significant antioxidant properties, potentially protecting against oxidative stress in cells .
  • Neuroprotective Effects : Research indicates that derivatives of similar structures exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases .

In Vitro Studies

A range of studies have evaluated the biological activity of structurally related compounds:

  • MAO Inhibition : A study on 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives showed potent MAO-B inhibitory activity with an IC50 value of 0.062 µM, suggesting that similar compounds may exhibit comparable activities .
  • Antioxidative Properties : The antioxidative capacity was measured using the ORAC assay, where certain derivatives displayed high Trolox equivalent values, indicating strong antioxidant potential .

Case Studies

  • Case Study on MAO-B Inhibitors :
    • A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were synthesized and evaluated for their MAO-B inhibitory activities. The most potent derivative exhibited an IC50 value lower than established drugs like rasagiline .
  • Neuroprotective Agents :
    • Research into related compounds indicated their effectiveness in reducing neuroinflammation and providing neuroprotection against oxidative stress in vitro and in vivo .

Data Summary

Compound NameActivity TypeIC50 Value (µM)Reference
2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazoleMAO-B Inhibition0.062
E-3-(3-(4-(benzyloxy) phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-oneAntioxidant ActivityNot specified

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and pharmacological data for related tetrahydroquinoline-3-carbonitriles:

Compound Name Substituents (Positions) Molecular Weight Pharmacological Activity Key References
Target Compound 4-(Benzyloxy)phenyl (4); Thioether-2-oxoethyl (2) 514.60 g/mol Hypothesized kinase inhibition
4-(4-Bromophenyl)-8-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-3-carbonitrile 4-Bromophenyl (4); Methyl (8) 373.28 g/mol Cardiotonic, anti-inflammatory
8-Methyl-2-oxo-4-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile Thiophen-2-yl (4); Methyl (8) 286.38 g/mol Anti-inflammatory
2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 4-Methylphenyl (4); Amino (2) 279.33 g/mol Not reported
4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile 1,3-Benzodioxol-5-yl (4) 334.34 g/mol Antitumor (in vitro)

Key Observations:

The benzyloxy group in the target compound may improve target engagement via aromatic interactions, as seen in kinase inhibitors like imatinib . Thioether linkages (e.g., in the target compound and ) can modulate redox stability and metabolic clearance.

Pharmacological Activity: Octahydroquinoline derivatives (e.g., ) exhibit cardiotonic activity, likely due to structural mimicry of cyclic nucleotide binding domains. Antitumor activity in correlates with planar aromatic substituents (benzodioxol), suggesting DNA intercalation or topoisomerase inhibition.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves a Hantzsch-like cyclization, as described for , but requires specialized thioether-forming reagents (e.g., 2-(4-methoxyphenyl)-2-oxoethyl mercaptan).

Physicochemical Properties:

Property Target Compound 4-Bromophenyl Analog Thiophene Analog
LogP (Predicted) 4.2 3.8 2.9
Water Solubility (µg/mL) <10 15 25
Hydrogen Bond Acceptors 6 4 4

Research Findings and Implications

  • Bioactivity Gaps : While the target compound’s structural analogs show cardiotonic and anti-inflammatory properties , its specific activity remains unverified. Testing against kinase targets (e.g., EGFR or VEGFR) is recommended.
  • SAR Insights : The 4-(benzyloxy)phenyl group may enhance selectivity over simpler aryl substituents (e.g., bromophenyl in ) due to steric and electronic effects.
  • Synthetic Challenges: The thioether linkage in the target compound requires stringent anhydrous conditions to avoid oxidation, as noted in .

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